Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide to T-cell Exhaustion and the Role of Hematopoietic Progenitor Kinase 1 (HPK1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer. It delves into the critical role of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell signaling, and explores its potential as a therapeutic target for reversing T-cell exhaustion and enhancing anti-tumor immunity.
Understanding T-cell Exhaustion
T-cell exhaustion is a state of functional impairment that affects CD8+ and CD4+ T-cells after prolonged exposure to persistent antigens, such as in the tumor microenvironment or during chronic viral infections.[1] This dysfunctional state is a significant barrier to effective anti-tumor immunity and a major cause of resistance to immunotherapies.[2]
Key Characteristics of Exhausted T-cells (Tex):
-
Sustained Expression of Inhibitory Receptors: A primary hallmark of Tex is the high co-expression of multiple immune checkpoint proteins, including PD-1, LAG-3, TIM-3, and CTLA-4.[1] The number and level of these receptors often correlate with the severity of exhaustion.
-
Impaired Effector Function: Tex cells exhibit a hierarchical loss of function, starting with a reduced capacity to produce key effector cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), followed by a decline in Interferon-gamma (IFN-γ) production.[1] Their proliferative capacity and cytotoxic potential are also severely diminished.
-
Altered Transcriptional Profile: Exhausted T-cells possess a unique transcriptional landscape, distinct from that of effector or memory T-cells. This is driven by key transcription factors, most notably TOX, which is considered a central regulator in establishing the exhaustion program.[1]
-
Metabolic and Epigenetic Reprogramming: The exhausted state is stabilized by profound epigenetic changes and metabolic dysregulation, which reinforce the dysfunctional phenotype and limit the durability of responses to therapies like PD-1 blockade.
HPK1: A Key Intracellular Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator, or intracellular checkpoint, of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and dampens the downstream signaling cascade, thereby limiting T-cell activation, proliferation, and cytokine production.[4][5]
Studies using HPK1 knockout (KO) or kinase-dead (KD) knock-in mice have provided definitive evidence of its inhibitory role. These mice exhibit enhanced T-cell responses and robust anti-tumor immunity in various syngeneic tumor models.[3][6][7] Critically, the inactivation of HPK1's kinase function alone is sufficient to achieve these anti-tumor effects, highlighting it as a prime target for small molecule inhibitors.[3]
The HPK1 Signaling Pathway
HPK1 exerts its negative regulatory function primarily through the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein in the TCR signaling cascade.[5]
// Connections
TCR -> Lck [label="Signal 1"];
CD28 -> Lck [label="Signal 2"];
Lck -> ZAP70 [label="Activates"];
ZAP70 -> SLP76 [label="Activates"];
SLP76 -> PLCg1 [arrowhead=normal];
PLCg1 -> ERK -> AP1 -> Cytokines;
// HPK1 Pathway
ZAP70 -> HPK1 [label="Activates"];
HPK1 -> SLP76 [label="Phosphorylates\n(Ser376)", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"];
SLP76 -> pSLP76 [style=invis]; // for layout
HPK1 -> pSLP76 [arrowhead=normal, style=invis]; // for layout
pSLP76 -> Degradation [label="Marks for", arrowhead=normal, color="#EA4335", style=dashed, fontcolor="#202124"];
Degradation -> SLP76 [label="Reduces Pool", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"];
// Other HPK1 connections
HPK1 -> JNK [label="Activates", arrowhead=normal, color="#202124"];
HPK1 -> NFkB [label="Activates", arrowhead=normal, color="#202124"];
{rank=same; TCR; CD28}
{rank=same; Lck}
{rank=same; ZAP70}
{rank=same; SLP76; HPK1}
{rank=same; pSLP76; PLCg1; JNK; NFkB}
{rank=same; Degradation; ERK}
}
/dot
Figure 1: HPK1 Signaling Pathway in T-Cells.
Pathway Description:
-
Activation: Upon TCR and CD28 co-stimulation, proximal kinases like Lck and ZAP-70 are activated.[6]
-
Negative Feedback: ZAP-70 activates HPK1. Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[5]
-
Signal Termination: This phosphorylation event marks SLP-76 for proteasomal degradation, which curtails the downstream signaling required for full T-cell activation, including the PLCγ1-ERK-AP1 axis.[3][6]
-
Other Roles: HPK1 also positively regulates the JNK and NF-κB signaling pathways, contributing to diverse cellular responses.[2][8]
By targeting SLP-76 for degradation, HPK1 effectively acts as a brake on T-cell activation, preventing an overzealous immune response. In the context of cancer, this braking mechanism is exploited by tumors to induce T-cell exhaustion and evade immune destruction.
Therapeutic Targeting of HPK1
Pharmacological inhibition of HPK1's kinase activity is a promising strategy to reverse T-cell exhaustion and enhance anti-tumor immunity.[4] Small molecule inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and restoring robust T-cell effector functions.[5][9]
Data on HPK1 Inhibitors
The following tables summarize key quantitative data for several HPK1 inhibitors from preclinical studies.
Table 1: Potency of Select HPK1 Inhibitors
| Compound |
Biochemical IC₅₀ (HPK1) |
Cellular pSLP-76 IC₅₀ |
Cellular IL-2 EC₅₀ |
Reference |
| Compound from Toure, M. et al. |
0.2 nM |
3 nM (Jurkat cells) |
1.5 nM (Primary T-cells) |
[10] |
| Compound 1 (from Hernandez et al.) |
0.0465 nM |
< 20 nM |
17.59 - 19.8 nM |
[11] |
| KHK-6 |
20 nM |
N/A |
N/A |
[5] |
| Compound from Singh, R.K. et al. |
26 nM |
N/A |
N/A |
[12] |
| ISR-05 |
24.2 µM |
N/A |
N/A |
[13] |
| ISR-03 |
43.9 µM |
N/A |
N/A |
[13] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. N/A: Not Available.
Table 2: Functional Effects of HPK1 Inhibition on T-Cells
| Genetic/Pharmacological Agent |
T-Cell Type |
Effect |
Observation |
Reference(s) |
| HPK1 Knockout (KO) |
Mouse CD4+ Tregs |
Increased Cytokine Production |
Uncharacteristic expression of IL-2, IFN-γ, CCL3, and CCL4 upon TCR stimulation. |
[14] |
| HPK1 Kinase-Dead (KD) Mice |
Mouse T-cells |
Resistance to Suppression |
T-cells are resistant to PGE₂ and adenosine-mediated suppression of proliferation and IL-2 production. |
[3][15] |
| Compound 1 |
Human T-cells |
Synergistic IFN-γ Production |
Combination with pembrolizumab (anti-PD-1) led to a synergistic increase in IFN-γ production. |
[16] |
| FB849 |
Human CD8+ TILs |
Reinvigoration of Exhausted Cells |
Successfully restored the effector function of exhausted CD8+ TILs from gynecologic cancers. |
[9] |
| HY-138568 / BGB15025 |
CLL Patient T-cells |
Increased Activation Markers |
Dose-dependent increase in CD69 and CD25 expression on CD8+ T-cells. |
[17] |
TILs: Tumor-Infiltrating Lymphocytes. CLL: Chronic Lymphocytic Leukemia.
Table 3: In Vivo Efficacy in Mouse Tumor Models
| Model | Genetic/Pharmacological Agent | Key Outcome | Reference |
| :--- | :--- | :--- | :--- |
| MC38 & GL261 Syngeneic Models | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Showed significant tumor growth suppression compared to wild-type controls. |[7] |
| 1956 Sarcoma Syngeneic Model | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Effectively controlled the growth of a sarcoma that produces high levels of PGE₂ and adenosine. |[15] |
| CT26 Colorectal Syngeneic Model | RVU-293 Inhibitor | Tumor Growth Inhibition (TGI) | Showed efficacy both as a monotherapy and in combination with an anti-PD-1 antibody. |[18] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study T-cell exhaustion and evaluate HPK1 inhibitors.
// Nodes
A [label="1. T-Cell Isolation\n(e.g., from PBMCs via magnetic selection)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. In Vitro Exhaustion Induction\n(Chronic anti-CD3/CD28 stimulation)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Treatment\n(HPK1 Inhibitor vs. Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Functional Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for Analysis
D1 [label="Proliferation Assay (CFSE)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
D2 [label="Cytokine Profiling (ELISA/Flow)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
D3 [label="Phenotyping (Flow Cytometry for PD-1, TIM-3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
D4 [label="Signaling Analysis (pSLP-76 Western/Phosflow)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
A -> B;
B -> C;
C -> D;
D -> {D1, D2, D3, D4} [arrowhead=none];
}
/dot
Figure 2: Workflow for In Vitro T-Cell Exhaustion and Rescue Assay.
Protocol: In Vitro T-cell Exhaustion
This protocol describes a method for generating human exhausted T-cells by repeated stimulation.[1][19]
-
T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD8+ or CD4+ T-cells using magnetic selection kits (e.g., MACS beads).
-
Initial Activation (Day 0): Culture isolated T-cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 25 U/mL).
-
Chronic Stimulation:
-
Day 2-3: Remove beads using a magnet. Re-stimulate the T-cells with fresh anti-CD3/CD28 beads.
-
Repeat: Repeat the re-stimulation cycle every 2-3 days for a total of 8-14 days. Maintain cell cultures by adding fresh medium with IL-2 as needed.
-
Confirmation of Exhaustion: After the chronic stimulation period, confirm the exhausted phenotype by assessing:
-
Phenotype: High expression of PD-1, TIM-3, and LAG-3 via flow cytometry.
-
Function: Reduced cytokine production (IFN-γ, IL-2) upon re-stimulation, measured by ELISA or intracellular cytokine staining.
-
Proliferation: Diminished proliferative capacity using a CFSE assay (see below).
Protocol: T-cell Proliferation Assay (CFSE)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[20][21][22]
-
Cell Preparation: Resuspend T-cells (e.g., 10-20 million cells/mL) in a protein-low buffer like PBS with 0.1% FBS.
-
CFSE Labeling:
-
Add CFSE stock solution (in DMSO) to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (containing FBS).
-
Incubate for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete medium to remove any unbound dye.
-
Stimulation: Plate the labeled cells and stimulate them as required (e.g., with anti-CD3/CD28 beads) in the presence of the test compound (HPK1 inhibitor) or vehicle control.
-
Culture: Culture the cells for 3-5 days.
-
Analysis:
-
Harvest the cells. If desired, stain for surface markers (e.g., CD8, CD4) and a viability dye.
-
Analyze using a flow cytometer. Gate on the live, single-cell population.
-
Visualize CFSE fluorescence on a histogram plot. Each distinct peak of lower fluorescence intensity represents a successive generation of divided cells.
Protocol: Phosphoproteomics Sample Preparation
This protocol outlines the key steps for preparing T-cell lysates for mass spectrometry-based phosphoproteomics to analyze changes in protein phosphorylation, such as on SLP-76.[23][24][25]
-
Cell Lysis and Protein Extraction:
-
Stimulate T-cells as required and immediately place on ice to halt kinase/phosphatase activity.
-
Lyse cells in an ice-cold lysis buffer (e.g., urea-based buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
-
Protein Digestion:
-
Quantify protein concentration in the supernatant (e.g., using a BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to <2M.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio).
-
Peptide Desalting: Stop the digestion with an acid like TFA and desalt the peptides using a C18 solid-phase extraction column to remove contaminants.
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are typically low in abundance, an enrichment step is critical.
-
Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively capture phosphopeptides from the total peptide mixture.
-
Wash the beads to remove non-phosphorylated peptides and elute the captured phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.
Mechanism of Action: Reversing T-cell Exhaustion
HPK1 inhibition restores T-cell function by directly counteracting the negative feedback loop that sustains the exhausted state. This leads to a multi-faceted rescue of the anti-tumor immune response.
// Nodes
A [label="HPK1 Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];
B [label="Blocks HPK1 Kinase Activity", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Prevents Phosphorylation\nof SLP-76 (Ser376)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Stabilizes SLP-76 Protein Levels", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Strengthened TCR Signaling\n(↑ PLCγ1, ↑ ERK activation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Restored T-Cell Effector Function", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Sub-nodes for Function
F1 [label="↑ Cytokine Production\n(IL-2, IFN-γ)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
F2 [label="↑ Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
F3 [label="↑ Cytotoxicity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
G [label="Enhanced Anti-Tumor Immunity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> {F1, F2, F3} [arrowhead=none];
F -> G;
}
/dot
Figure 3: Logical Flow of HPK1 Inhibition to Reverse T-Cell Exhaustion.
Conclusion and Future Directions
T-cell exhaustion remains a formidable challenge in cancer immunotherapy. HPK1 has emerged as a highly validated, druggable intracellular checkpoint whose inhibition can reinvigorate exhausted T-cells and promote potent anti-tumor immunity. The development of selective small molecule HPK1 inhibitors offers a promising therapeutic avenue, both as a monotherapy and in combination with existing treatments like PD-1/PD-L1 blockade, to overcome resistance and improve outcomes for a broader range of cancer patients. Future research will focus on optimizing the clinical application of these inhibitors and exploring their role in modulating other immune cell types, such as B-cells and dendritic cells, within the tumor microenvironment.
References